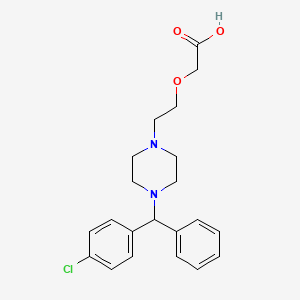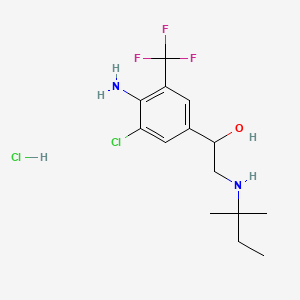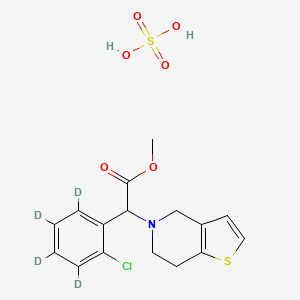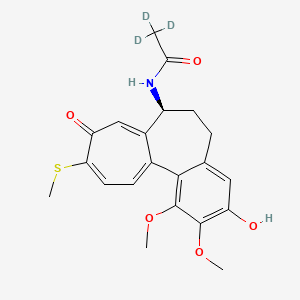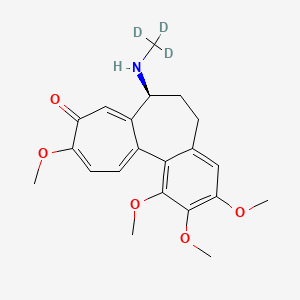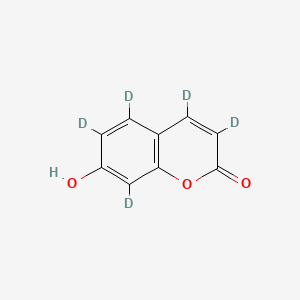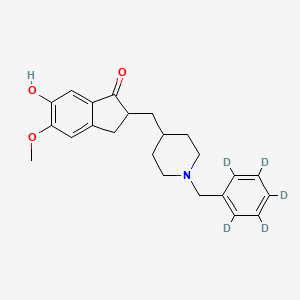
(±)-Nicotine-D3 salicylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(±)-Nicotine-D3 salicylate” is a reference material used in laboratories . It is a labeled form of nicotine, which is a naturally occurring alkaloid found in tobacco plants. This compound has been extensively studied for its biochemical and physiological effects, as well as its potential therapeutic applications. It is a potent parasympathomimetic stimulant .
Molecular Structure Analysis
The molecular structure of salicylic acid, a component of “this compound”, has been studied using rotational spectroscopy . The study analyzed structural properties such as the angular-group-induced bond alternation (AGIBA) effect .Physical and Chemical Properties Analysis
“this compound” is a white crystalline substance . It has a melting range of 103 - 108 °C . Other physical and chemical properties such as boiling point, density, flashpoint, partition coefficient, solubility in water, vapor pressure, viscosity, and pH-value are not available .Applications De Recherche Scientifique
1. Nicotine as a Tool in Physiological and Pharmacological Research
Research has highlighted nicotine's role as a classical tool in physiological and pharmacological research, offering insights into its effects and factors influencing its use. This includes exploring nicotine's interaction with biological, behavioral, and social sciences (Perkins et al., 1996).
2. Nicotine's Role in Neuroprotection and Neurotoxicity
Studies have investigated nicotine's potential neuroprotective effects, particularly in Parkinson’s disease models, through its ability to scavenge hydroxyl radicals. However, in vivo experiments indicate that high dosages of nicotine can enhance neurotoxicity (Ferger et al., 1998).
3. Interactions between Salicylate and Nicotine in Plants
Research on the interactions between salicylate and nicotine in plants like tobacco has shown that these interactions can lead to various outcomes such as synergistic enhancement, antagonism, and oxidative stress leading to cell death (Mur et al., 2005).
4. Nicotinic Acetylcholine Receptors and Smoking Cessation
The study of neuronal nicotinic acetylcholine receptors, which nicotine affects, has been critical in developing nicotine as a medication for smoking cessation and treating various medical diseases. The therapeutic applications of nicotine, apart from tobacco use, have been a significant area of study (Heishman et al., 1997).
5. Salicylic Acid's Role in Plant Resistance and Nicotine Interaction
Salicylic acid, which interacts with nicotine, is essential for inducing systemic acquired resistance in plants, playing a crucial role in plant disease resistance. This interaction has been explored in transgenic tobacco plants (Gaffney et al., 1993).
6. Dopamine Receptor Antagonists and Nicotine-Triggered Behaviors
Selective antagonism at dopamine receptors has shown to prevent nicotine-triggered relapse to nicotine-seeking behavior, indicating the involvement of these receptors in the reinstatement of nicotine-seeking behavior. This finding is significant for understanding and treating nicotine addiction (Andreoli et al., 2003).
7. Nicotine-Induced Changes in Plant Defense Responses
Nicotine synthesis in plants like Nicotiana sylvestris increases in response to wounding. Research has focused on the quantitative relationships between the stimulus, jasmonic acid (a signal-transduction pathway component), and the response, including the role of inhibitors like methyl salicylate (Baldwin et al., 1997).
Mécanisme D'action
Safety and Hazards
“(±)-Nicotine-D3 salicylate” is classified as a hazard class 6.1 substance . It is fatal if swallowed, in contact with skin, or if inhaled . It is also toxic to aquatic life with long-lasting effects . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised .
Propriétés
Numéro CAS |
1173021-00-5 |
|---|---|
Formule moléculaire |
C17H17D3N2O3 |
Poids moléculaire |
303.37 |
Pureté |
95% by HPLC; 98% atom D |
Numéros CAS associés |
29790-52-1 (unlabelled) |
Synonymes |
1-(Methyl-D3)-2-(3-pyridyl)-pyrrolidine salicylate salt |
Étiquette |
Nicotine Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



